Superior Cellular Potency of Anhydrovinblastine-Derived Analogues Versus the Clinical Standard Vinblastine
In direct comparative studies, the parent compound, Anhydrovinblastine (AVLB), serves as a critical scaffold for generating analogues with significantly enhanced potency compared to vinblastine. A series of C20'-urea derivatives synthesized from anhydrovinblastine were evaluated across a panel of 15 human tumor cell lines, demonstrating remarkably potent cell growth inhibition [1]. The average IC50 for these analogues was in the range of 200-300 pM, which is approximately 10- to 200-fold more potent than vinblastine, which had an average IC50 of 6.1 nM in the same assay panel [1]. This quantitative superiority underscores the value of the anhydrovinblastine core for developing next-generation antimitotic agents.
| Evidence Dimension | In vitro cell growth inhibition potency (IC50) |
|---|---|
| Target Compound Data | Avg. IC50 = 200-300 pM (for C20'-urea analogues derived from anhydrovinblastine) |
| Comparator Or Baseline | Vinblastine (Avg. IC50 = 6.1 nM) |
| Quantified Difference | 10- to 200-fold more potent |
| Conditions | Panel of 15 human tumor cell lines, cell-based functional assays |
Why This Matters
This demonstrates that the anhydrovinblastine scaffold, the unlabeled core of the target compound, can be used to create molecules with up to two orders of magnitude greater potency than a standard-of-care chemotherapeutic, a key differentiator for drug discovery programs.
- [1] Barker, T. J., et al. (2013). Potent Vinblastine C20' Ureas Displaying Additionally Improved Activity Against a Vinblastine-Resistant Cancer Cell Line. ACS Medicinal Chemistry Letters, 4(3), 313-317. View Source
